Isoquinoline-5-carbaldehyde
Overview
Description
Isoquinoline-5-carbaldehyde is an organic compound with the molecular formula C10H7NO. It belongs to the class of isoquinolines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. This compound is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where isoquinoline is treated with N,N-dimethylformamide and phosphorus oxychloride to form the desired aldehyde. Another method involves the oxidation of isoquinoline-5-methanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of isoquinoline using air or oxygen in the presence of a metal catalyst, such as palladium or platinum. This method offers high yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to isoquinoline-5-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields isoquinoline-5-methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Isoquinoline-5-carboxylic acid.
Reduction: Isoquinoline-5-methanol.
Substitution: Secondary or tertiary alcohols.
Scientific Research Applications
Isoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and natural products.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Some derivatives of this compound are investigated for their potential as therapeutic agents in treating diseases such as cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of isoquinoline-5-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives inhibit enzymes involved in cell proliferation, leading to anticancer effects. Others may interact with microbial enzymes, exhibiting antimicrobial properties. The specific mechanism depends on the structure of the derivative and its target .
Comparison with Similar Compounds
Isoquinoline-5-carbaldehyde can be compared with other similar compounds, such as:
Isoquinoline-5-carboxylic acid: This compound is the oxidized form of this compound and has similar applications in organic synthesis.
Isoquinoline-5-methanol: This is the reduced form of this compound and is used in the synthesis of various derivatives.
Quinoline-5-carbaldehyde: A similar compound with a quinoline ring system, used in similar applications but with different reactivity and properties.
This compound stands out due to its versatility in chemical reactions and its wide range of applications in scientific research and industry.
Properties
IUPAC Name |
isoquinoline-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSABOCKMOFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426879 | |
Record name | isoquinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80278-67-7 | |
Record name | isoquinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound derived from 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde interact with Al3+ ions, and what are the downstream effects?
A1: The research paper describes the synthesis of a Schiff base fluorescent probe, NBP. This probe is synthesized using 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]this compound as a starting material. Upon interaction with Al3+ ions, NBP exhibits a selective response. This interaction leads to a noticeable color change visible to the naked eye and a significant increase in fluorescence. The researchers propose that two NBP molecules bind to one Al3+ ion, forming a complex. This complexation is likely driven by the chelating ability of the Schiff base moiety within the NBP structure, where the oxygen and nitrogen atoms donate electrons to the Al3+ ion. The binding of Al3+ alters the electronic configuration of the NBP molecule, resulting in the observed changes in color and fluorescence.
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